molecular formula C12H15N3O4 B8816548 4-(2,2-Dimethoxyethyl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1003945-84-3

4-(2,2-Dimethoxyethyl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B8816548
Key on ui cas rn: 1003945-84-3
M. Wt: 265.26 g/mol
InChI Key: HMRJUDFHCBNLGM-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A mixture of ethyl N-[2-{[2,2-bis(methyloxy)ethyl]amino}-6-(methyloxy)-3-pyridinyl]glycinate (1 g, 3.2 mmol) and potassium carbonate (1.3 g, 9.6 mmol) in DMF (64 mL, 0.05M) was heated at 105-110° C. for 2 h. The mixture was cooled to room temperature and MnO2 (0.8 g, 11 mmol) was added and the reaction was stirred for 18 h. The reaction was filtered, concentrated, and the residue was dissolved in ethyl acetate and washed with water. The organic extract was concentrated and added to a silica column which was then eluted with 0-100% ethyl acetate in hexane affording the desired compound (0.78 g, 78%).
Name
ethyl N-[2-{[2,2-bis(methyloxy)ethyl]amino}-6-(methyloxy)-3-pyridinyl]glycinate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:21][CH3:22])[CH2:4][NH:5][C:6]1[C:11]([NH:12][CH2:13][C:14](OCC)=[O:15])=[CH:10][CH:9]=[C:8]([O:19][CH3:20])[N:7]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O=[Mn]=O>[CH3:1][O:2][CH:3]([O:21][CH3:22])[CH2:4][N:5]1[C:14](=[O:15])[CH:13]=[N:12][C:11]2[CH:10]=[CH:9][C:8]([O:19][CH3:20])=[N:7][C:6]1=2 |f:1.2.3|

Inputs

Step One
Name
ethyl N-[2-{[2,2-bis(methyloxy)ethyl]amino}-6-(methyloxy)-3-pyridinyl]glycinate
Quantity
1 g
Type
reactant
Smiles
COC(CNC1=NC(=CC=C1NCC(=O)OCC)OC)OC
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
64 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
added to a silica column which
WASH
Type
WASH
Details
was then eluted with 0-100% ethyl acetate in hexane affording the desired compound (0.78 g, 78%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(CN1C2=C(N=CC1=O)C=CC(=N2)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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